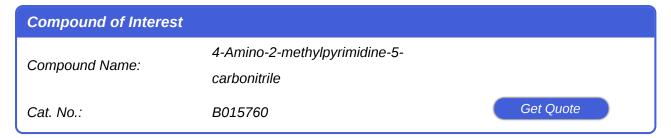


# An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of **4-Amino-2-methylpyrimidine-5-carbonitrile** (CAS No: 698-29-3). This compound is a pivotal intermediate in the synthesis of Vitamin B1 and serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This document includes detailed experimental protocols, tabulated physicochemical and spectral data, and visualizations of its synthetic and biological pathways to support research and development efforts.

## **Physicochemical Properties**

**4-Amino-2-methylpyrimidine-5-carbonitrile** is typically a pale brown or off-white solid powder.[1][2] Its core structure consists of a pyrimidine ring substituted with an amino group at position 4, a methyl group at position 2, and a nitrile group at position 5.[3] While some experimental values like a precise melting point are not consistently reported in the literature, its key properties have been characterized.[2]

## Structural and Physical Data



The fundamental physicochemical properties of **4-Amino-2-methylpyrimidine-5-carbonitrile** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	4-amino-2-methylpyrimidine-5-carbonitrile	[4]
CAS Number	698-29-3	[5]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub>	[4]
Molecular Weight	134.14 g/mol	[5]
Appearance	Pale Brown to Off-White Solid Powder	[1][2]
Solubility	Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol.	[6]
Predicted logP	-0.26 (for the related 4-Amino- 5-hydroxymethyl-2- methylpyrimidine)	[7]
Predicted pKa	6.17 (Strongest Basic, for the related 4-Amino-5-hydroxymethyl-2-methylpyrimidine)	[7]
Melting Point	Data varies; a related compound, 4-Amino-2- (methylthio)pyrimidine-5-carbonitrile, melts at 240-242°C.	[2][8]
Boiling Point	Data not available; likely decomposes at high temperatures.	[2]

## **Spectral Properties**



Spectroscopic analysis is crucial for the structural confirmation of **4-Amino-2-methylpyrimidine-5-carbonitrile**. Below is a summary of expected spectral characteristics based on data for the compound and its close analogs.[9][10]

Spectroscopy	Characteristic Peaks / Features
IR (Infrared)	~3480-3330 cm <sup>-1</sup> (N-H stretch, NH <sub>2</sub> ), ~2212 cm <sup>-1</sup> (C=N stretch), ~1640 cm <sup>-1</sup> (C=N stretch), ~1540 cm <sup>-1</sup> (Aromatic C=C stretch).[9]
<sup>1</sup> H NMR	Signals corresponding to amino protons, a pyrimidine ring proton, and methyl group protons.[10]
<sup>13</sup> C NMR	Resonances for the nitrile carbon, aromatic carbons of the pyrimidine ring, and the methyl carbon.[10]
Mass Spec (MS)	Molecular ion peak [M] <sup>+</sup> at m/z 134.  Fragmentation patterns would indicate the loss of substituents from the pyrimidine core.[4]

## Experimental Protocols Synthesis Protocol: Condensation Method

One common and scalable method for synthesizing **4-Amino-2-methylpyrimidine-5-carbonitrile** involves the condensation of acetamidine hydrochloride with malononitrile and formaldehyde.[11][12]

#### Materials:

- t-Butanol
- Acetamidine hydrochloride
- Malononitrile
- 30% aqueous formaldehyde

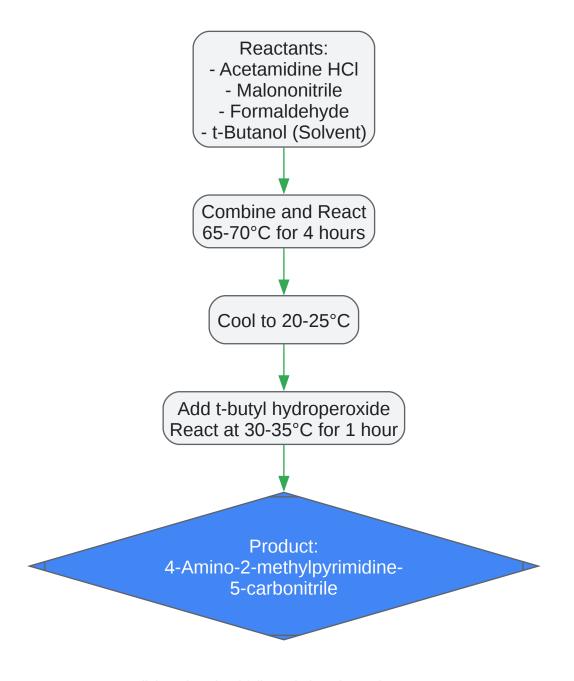


• 70wt% t-butyl hydroperoxide

#### Procedure:

- Equip a 50 mL three-necked flask with a magnetic stirrer, thermometer, and reflux condenser.
- To the flask, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.[11]
- Heat the mixture to 65-70°C and maintain the reaction for 4 hours.[11]
- Cool the reaction mixture to 20-25°C.
- Add 1.4 g of 70wt% t-butyl hydroperoxide and continue the reaction at 30-35°C for 1 hour.
   [11]
- Monitor the reaction progress using an appropriate analytical method (e.g., TLC or HPLC).
- Upon completion, the product can be isolated and purified. This method has been reported to achieve a yield of 92.6% with an HPLC purity of 99.6%.[11]





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Caption: General workflow for the synthesis of **4-Amino-2-methylpyrimidine-5-carbonitrile**.

#### **Analytical Characterization Protocol**

To confirm the identity and purity of synthesized **4-Amino-2-methylpyrimidine-5-carbonitrile**, a standard set of analytical techniques is employed.

Objective: To verify the chemical structure and assess the purity of the final compound.



#### Methods:

- Liquid Chromatography-Mass Spectrometry (LC-MS):
  - Dissolve a small sample of the compound in a suitable solvent (e.g., methanol).
  - Inject the sample into an LC-MS system equipped with a C18 column.
  - Use a gradient elution method with mobile phases such as water and acetonitrile (both often containing 0.1% formic acid).
  - Monitor the elution using a UV detector and a mass spectrometer to confirm the molecular weight (m/z 135.1 for [M+H]+).
- Infrared (IR) Spectroscopy:
  - Prepare a sample using a KBr pellet or as a thin film.
  - Record the spectrum and identify characteristic absorption bands for the amino (N-H,
     ~3400 cm<sup>-1</sup>) and nitrile (C≡N, ~2212 cm<sup>-1</sup>) functional groups.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve the sample in a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns, which should correspond to the methyl, amino, and pyrimidine ring protons and carbons.
     [9]
- Elemental Analysis:
  - Perform combustion analysis to determine the percentages of Carbon, Hydrogen, and Nitrogen.
  - Compare the experimental values to the calculated theoretical percentages for the molecular formula C<sub>6</sub>H<sub>6</sub>N<sub>4</sub> to confirm elemental composition.[9]

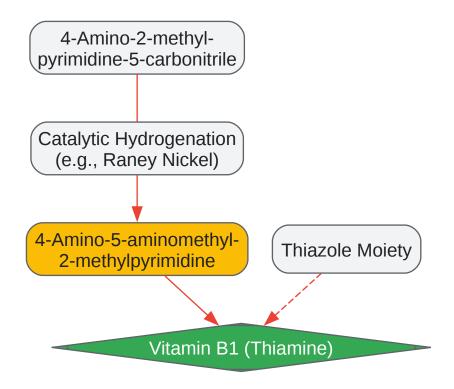


### **Applications and Biological Relevance**

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in nucleobases and numerous therapeutic agents.[3] **4-Amino-2-methylpyrimidine-5-carbonitrile** is significant both as a direct precursor in biosynthesis and as a foundational structure for drug design.

### Intermediate in Vitamin B1 (Thiamine) Synthesis

This compound is a crucial precursor for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, which is a key intermediate in the industrial production of Vitamin B1 (thiamine).[12] The synthesis involves the reduction of the nitrile group to an aminomethyl group, which then serves as the pyrimidine moiety of thiamine.



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Caption: Biochemical pathway from the title compound to Vitamin B1.

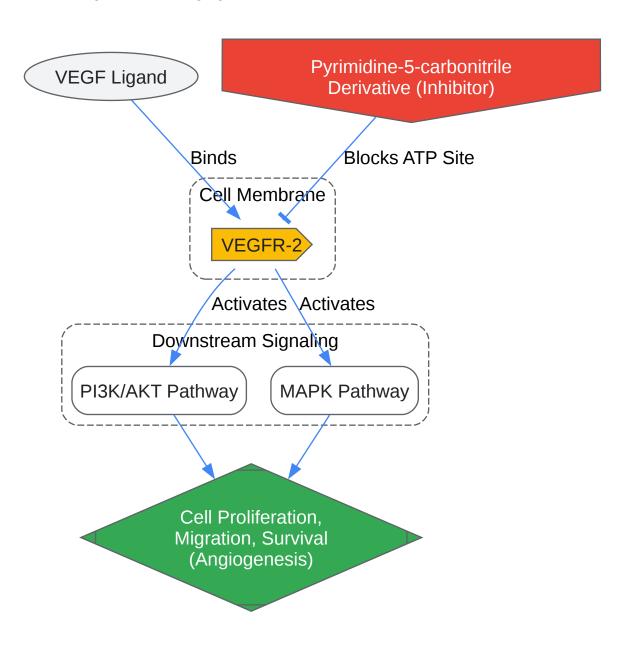
#### Scaffold for VEGFR-2 Inhibitors

The pyrimidine-5-carbonitrile framework is a key feature in the design of novel kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Over-activation of



the VEGFR-2 signaling pathway is a critical driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Inhibitors designed from this scaffold can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the initiation of downstream signaling cascades like the PI3K-AKT and MAPK pathways.[13] This blockade ultimately inhibits endothelial cell proliferation and migration, leading to an anti-angiogenic effect.



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Caption: Conceptual model of VEGFR-2 signaling inhibition by a pyrimidine-based drug.



## Safety and Handling

**4-Amino-2-methylpyrimidine-5-carbonitrile** is classified as hazardous. According to the Globally Harmonized System (GHS), it is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015760#physicochemical-properties-of-4-amino-2-methylpyrimidine-5-carbonitrile]

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